molecular formula C23H19ClFNO2 B2575517 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-46-6

2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2575517
CAS No.: 850906-46-6
M. Wt: 395.86
InChI Key: YCXGLXPJBVHZSM-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorobenzyl group and a fluorobenzyl group attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinolinone core.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced via an etherification reaction, where a fluorobenzyl alcohol reacts with the isoquinolinone core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group of the isoquinolinone core, converting it to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Isoquinolinone alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorobenzyl group, which may affect its chemical reactivity and biological activity.

    5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one: Lacks the chlorobenzyl group, which may influence its properties and applications.

Uniqueness

The presence of both chlorobenzyl and fluorobenzyl groups in 2-(4-chlorobenzyl)-5-((4-fluorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one makes it unique compared to its analogs. This dual substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXGLXPJBVHZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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